Methyl 5-methyl-2-propoxybenzoate

Lipophilicity ADME Prediction Formulation Science

This crystalline solid (mp ≈106°C) guarantees ≥98% purity, enabling precise weighing and minimizing impurity carryover in multi-step syntheses. Its unique 2-propoxy/5-methyl pattern creates an electronic environment (ΔΣσ≈–0.07) distinct from de-methylated or shorter-chain analogs, supporting SAR studies on COMT/GPCR targets. With XLogP3-AA=3.0, it offers enhanced substantivity for fragrance base notes and serves as a reliable HPLC retention-time marker. Purchase with confidence—this building block delivers batch-to-batch consistency that generic replacements cannot match.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B14030676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-2-propoxybenzoate
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C)C(=O)OC
InChIInChI=1S/C12H16O3/c1-4-7-15-11-6-5-9(2)8-10(11)12(13)14-3/h5-6,8H,4,7H2,1-3H3
InChIKeyHTWFMPSDHRHZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methyl-2-propoxybenzoate (CAS 1195353-75-3): Core Identity and Procurement-Relevant Characteristics


Methyl 5-methyl-2-propoxybenzoate (CAS 1195353-75-3) is a benzoate ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g·mol⁻¹ [1]. The compound features a trisubstituted benzene ring bearing a propoxy group at the 2-position and a methyl substituent at the 5-position, with a methyl ester at the carboxylic acid position [1]. It is classified as an organic building block and is primarily sourced as a research chemical with typical purity specifications of not less than 98% [2]. The compound's computed lipophilicity (XLogP3-AA = 3.0) and topological polar surface area (35.5 Ų) place it within a property space that is distinct from its shorter alkoxy- or de-methylated analogs, influencing both its physical handling characteristics and its suitability for specific synthetic or formulation applications [1].

Why Methyl 5-methyl-2-propoxybenzoate Cannot Be Casually Replaced by In-Class Benzoate Ester Analogs


Substituting methyl 5-methyl-2-propoxybenzoate with a closely related benzoate ester—such as methyl 2-propoxybenzoate, methyl 2-methoxy-5-methylbenzoate, or even the free acid 5-methyl-2-propoxybenzoic acid—carries quantifiable risks in physicochemical property mismatch. The simultaneous presence of the 2-propoxy and 5-methyl substituents produces a unique lipophilicity (computed XLogP3-AA = 3.0) [1] that is substantially higher than that of the methoxy analog (ΔXLogP ≈ 0.8–1.0) and moderately higher than the 2-propoxybenzoate lacking the 5-methyl group (ΔXLogP ≈ 0.5) [2][3]. This shift in logP directly alters partitioning behavior, volatility, and membrane permeability in any downstream application. Furthermore, the melting point of the target compound (approximately 106 °C) confers a solid physical state at ambient temperature, whereas several shorter-chain analogs remain liquid under identical storage and handling conditions. These differences mean that generic replacement without reformulation or re-validation will result in divergent dissolution profiles, altered fragrance release kinetics, and potentially incompatible processing parameters during scale-up.

Quantitative Differentiation Evidence for Methyl 5-methyl-2-propoxybenzoate Versus Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation as a Predictor of Partitioning and Membrane Permeability

Methyl 5-methyl-2-propoxybenzoate exhibits a computed XLogP3-AA of 3.0, which is approximately 0.8 log units higher than methyl 2-methoxy-5-methylbenzoate (XLogP3-AA ≈ 2.2) and approximately 0.5 log units higher than methyl 2-propoxybenzoate lacking the 5-methyl substituent (XLogP3-AA ≈ 2.5) [1]. This quantitative difference in lipophilicity translates to a roughly 6.3-fold increase in octanol-water partition coefficient relative to the methoxy analog, directly impacting compound retention time in reversed-phase chromatography, predicted membrane permeability, and fragrance substantivity on various substrates [1].

Lipophilicity ADME Prediction Formulation Science

Physical State and Melting Point: Solid vs. Liquid Handling in Synthesis and Formulation Workflows

With a reported melting point of approximately 106 °C, methyl 5-methyl-2-propoxybenzoate is a crystalline solid at ambient temperature , whereas its direct comparator methyl 2-propoxybenzoate (no 5-methyl group) remains a liquid under the same conditions, with a boiling point of approximately 275.5 °C (760 mmHg) and no experimentally reported melting point above 25 °C . This solid-versus-liquid dichotomy has practical consequences: the target compound can be purified by recrystallization, stored with reduced risk of evaporative loss, and weighed with higher accuracy on standard laboratory balances.

Physical Form Melting Point Process Chemistry

Purity Specification Benchmarking: NLT 98% as a Minimum Procurement Threshold

Commercial suppliers specify a minimum purity of 98% (NLT 98%) for methyl 5-methyl-2-propoxybenzoate [1]. This purity benchmark is consistent with or exceeds the typical specifications for comparator compounds such as methyl 2-ethoxy-5-methylbenzoate (95% minimum purity) and methyl 2-propoxybenzoate (≥95%) . The 3-percentage-point higher purity floor reduces the burden of pre-use purification and lowers the probability of side reactions caused by unidentified impurities in multi-step synthetic sequences.

Purity Quality Control Procurement Specification

Synthetic Pathway Efficiency: Improved Yield via the Ethyl Ester Route of Brauer and Simon (1962)

The foundational synthetic work by Brauer and Simon (1962) on 2-propoxy-5-methylbenzoic acid—the direct hydrolysis precursor of methyl 5-methyl-2-propoxybenzoate—compared two synthetic routes from p-cresotinic acid and established that the ethyl ester propylation pathway (Route 2) avoided the tedious separation of intermediate products and gave a better yield than the direct propylation of the free acid (Route 1) [1]. The ethyl 2-propoxy-5-methylbenzoate intermediate was obtained in 78% yield after distillation, with nD27 = 1.5033, and subsequent hydrolysis produced the acid in 78% yield with nD27 = 1.5269 [1]. Methyl esterification of this acid provides a scalable entry to the target compound with established purity benchmarks. In contrast, the Holmberg route to the same acid skeleton suffered from a large byproduct formation of 2,2′-dipropoxy-5,5′-dimethylbenzophenone, reducing overall efficiency [1].

Synthetic Yield Route Optimization Process Chemistry

Substituent Electronic Effects: Combined Resonance and Inductive Modulation of the Aromatic Ring Reactivity

The 2-propoxy group acts as a moderate electron-donating substituent via resonance (+M effect), while the 5-methyl group contributes an inductive (+I) and weak hyperconjugative electron-donating effect. The combined donor strength differentiates methyl 5-methyl-2-propoxybenzoate from analogs bearing only one of these substituents. Using Hammett σ constants as a class-level inference: the 2-propoxy group (σm ≈ +0.1, σp ≈ –0.25 for alkoxy) combined with the 5-methyl group (σm ≈ –0.07, σp ≈ –0.17) produces a net electron-donating effect that is approximately 0.15–0.20 σ units more negative than that of methyl 2-propoxybenzoate lacking the 5-methyl substituent [1]. This electronic perturbation influences the compound's reactivity in electrophilic aromatic substitution, its stability toward oxidative degradation, and its binding affinity in biological targets where π-stacking or charge-transfer interactions are operative.

Electronic Effects Reactivity Prediction Medicinal Chemistry

High-Confidence Application Scenarios for Methyl 5-methyl-2-propoxybenzoate Based on Quantitative Differentiation Evidence


Fragrance Formulation Requiring Controlled Substantivity and Delayed Volatility

The elevated lipophilicity (XLogP3-AA = 3.0) of methyl 5-methyl-2-propoxybenzoate, which exceeds that of the methoxy analog by 0.8 log units, predicts enhanced substantivity on fabric and skin surfaces [1]. This property makes it a candidate for perfume compositions where a longer-lasting base-note character is desired, as the compound partitions more favorably into lipid-rich substrates and evaporates more slowly than lower-logP benzoate ester alternatives.

Organic Synthesis Intermediate Requiring Solid-Phase Handling and High Purity

The crystalline solid nature (mp ≈ 106 °C) and commercially guaranteed purity floor of ≥98% [1][2] position methyl 5-methyl-2-propoxybenzoate as a convenient building block for multi-step medicinal chemistry campaigns. Its solid form permits precise weighing under open-air conditions without the loss risks associated with liquid reagents, while the high purity minimizes impurity carryover that could complicate downstream reaction optimization.

Structure-Activity Relationship (SAR) Studies on Benzoate Ester Pharmacophores

The unique substitution pattern—simultaneous 2-propoxy and 5-methyl groups—creates an electronic environment on the aromatic ring that is distinct from mono-substituted or differently paired analogs. This differentiation, estimated at ΔΣσ ≈ –0.07 relative to the de-methylated propoxy benzoate [1], supports SAR exploration where incremental modulation of ring electron density correlates with biological target engagement, particularly in programs investigating COMT-related or GPCR targets that are sensitive to benzoate ester pharmacophores.

Chromatographic Method Development and Analytical Reference Standardization

The distinct chromatographic retention profile conferred by the compound's logP of 3.0 and its characteristic UV absorption (typical of trisubstituted benzoate esters) make it suitable as a retention-time marker or system suitability standard in reversed-phase HPLC method development [1]. Its availability at ≥98% purity supports its use as a calibration reference for quantifying structurally related impurities in pharmaceutical or fragrance ingredient batches.

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